5-Chloro-6-methylpyrazine-2-carboxylic acid
Overview
Description
5-Chloro-6-methylpyrazine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position, along with a carboxylic acid group at the 2-position . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyrazine-2-carboxylic acid typically involves the chlorination of 6-methylpyrazine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methylpyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water), and acidic or basic conditions.
Major Products Formed
Scientific Research Applications
5-Chloro-6-methylpyrazine-2-carboxylic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets depend on the specific application and the nature of the enzyme or receptor involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- 2-Chloro-3-methylpyrazine
- 2,5-Dichloro-3-methylpyrazine
- 2-Amino-5-chloro-6-methylpyrazine
- 5-Chloro-6-methylpyrazine-2-carbonitrile
Uniqueness
5-Chloro-6-methylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a carboxylic acid group makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-chloro-6-methylpyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWONLNJXMKSZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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